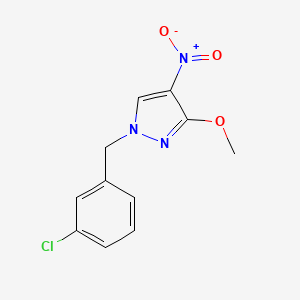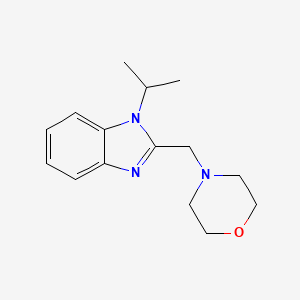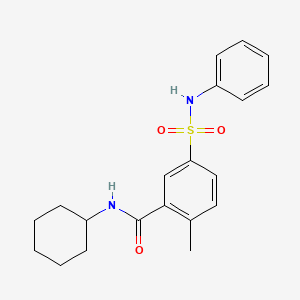![molecular formula C18H21N3O3 B4396797 N-(3-{[2-(2-methylphenoxy)acetyl]amino}propyl)-2-pyridinecarboxamide](/img/structure/B4396797.png)
N-(3-{[2-(2-methylphenoxy)acetyl]amino}propyl)-2-pyridinecarboxamide
Vue d'ensemble
Description
N-(3-{[2-(2-methylphenoxy)acetyl]amino}propyl)-2-pyridinecarboxamide, commonly known as MPAP, is a synthetic compound that has been widely used in scientific research. It was first synthesized in the late 1990s as a potential drug candidate for the treatment of cocaine addiction. However, it was later discovered that MPAP has a broader range of applications, including the study of the brain's reward system, the regulation of stress response, and the modulation of immune function.
Mécanisme D'action
MPAP acts as a selective agonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic system of the brain. The mesolimbic system is involved in the regulation of motivation, pleasure, and addiction. By activating the dopamine D3 receptor, MPAP modulates the activity of the mesolimbic system, leading to changes in behavior and mood.
Biochemical and Physiological Effects:
MPAP has been shown to produce a range of biochemical and physiological effects, including the modulation of dopamine release, the regulation of stress response, and the modulation of immune function. MPAP has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPAP in lab experiments is its selectivity for the dopamine D3 receptor, which allows for the precise modulation of the mesolimbic system. MPAP also has a long half-life, which makes it suitable for chronic studies. However, one of the limitations of using MPAP is its potential for off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the use of MPAP in scientific research. One area of interest is the study of the regulation of stress response, which is involved in the development of many psychiatric disorders. Another area of interest is the study of the modulation of immune function, which has implications for the treatment of autoimmune disorders. Additionally, the development of more selective and potent dopamine D3 receptor agonists may lead to the discovery of new therapeutic targets for the treatment of addiction and other neuropsychiatric disorders.
Applications De Recherche Scientifique
MPAP has been extensively used in scientific research to study the brain's reward system, which is involved in the regulation of motivation, pleasure, and addiction. It has been shown to modulate the activity of the dopamine D3 receptor, which plays a crucial role in the regulation of reward-related behavior. MPAP has also been used to study the regulation of stress response and the modulation of immune function.
Propriétés
IUPAC Name |
N-[3-[[2-(2-methylphenoxy)acetyl]amino]propyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-14-7-2-3-9-16(14)24-13-17(22)20-11-6-12-21-18(23)15-8-4-5-10-19-15/h2-5,7-10H,6,11-13H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKLESQORYUHSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCCNC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679398 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-oxopropanenitrile](/img/structure/B4396744.png)
![2-[(4-fluorobenzyl)thio]-4,6-pyrimidinediol](/img/structure/B4396750.png)

![2-[(4-allyl-2-methoxyphenoxy)methyl]-1-(2-propyn-1-yl)-1H-benzimidazole](/img/structure/B4396754.png)
![2-[(2-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4396756.png)
![N-[(2-oxo-1,2-dihydro-3-quinolinyl)methyl]-N-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4396764.png)
![2-[(3-bromobenzyl)thio]-6-hydroxy-5-phenyl-4(3H)-pyrimidinone](/img/structure/B4396769.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4396780.png)
![methyl N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methylglycinate](/img/structure/B4396790.png)